1-(4-((1H-pyrrolo[2,3-b]pyridin-1-yl)methyl)piperidin-1-yl)ethanone
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Overview
Description
1-(4-((1H-pyrrolo[2,3-b]pyridin-1-yl)methyl)piperidin-1-yl)ethanone is a chemical compound that has garnered attention in scientific research due to its potential applications in various fields, including chemistry, biology, medicine, and industry. This compound features a pyrrolopyridine core, which is known for its biological activity and versatility in synthetic chemistry.
Mechanism of Action
Target of Action
The primary targets of this compound are the Fibroblast Growth Factor Receptors (FGFRs) . The FGFR family consists of four distinct isoforms (FGFR1–4) found across various tissue types . These receptors play a crucial role in signal transduction pathways that regulate organ development, cell proliferation and migration, angiogenesis, and other processes .
Mode of Action
Upon binding to fibroblast growth factors, the receptor undergoes dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail . This compound, being a potent inhibitor of FGFRs, interferes with this process, thereby inhibiting the activation of FGFRs .
Biochemical Pathways
The inhibition of FGFRs by this compound affects downstream signaling pathways, including RAS–MEK–ERK, PLCγ, and PI3K–Akt . These pathways are involved in various cellular processes, including cell proliferation, migration, and angiogenesis .
Pharmacokinetics
This could potentially be beneficial to its bioavailability and subsequent optimization .
Result of Action
In vitro studies have shown that this compound can inhibit the proliferation of breast cancer 4T1 cells and induce apoptosis . It also significantly inhibits the migration and invasion of these cells .
Biochemical Analysis
Biochemical Properties
The compound 1-(4-((1H-pyrrolo[2,3-b]pyridin-1-yl)methyl)piperidin-1-yl)ethanone has been reported to have potent activities against Fibroblast Growth Factor Receptors (FGFR1, 2, and 3) . It interacts with these enzymes, inhibiting their activity and thus playing a significant role in biochemical reactions .
Cellular Effects
In vitro studies have shown that this compound can inhibit the proliferation of breast cancer 4T1 cells and induce apoptosis . It also significantly inhibits the migration and invasion of these cells .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding to FGFRs, leading to their inhibition . This results in the disruption of downstream signaling pathways, including RAS–MEK–ERK, PLCγ, and PI3K–Akt .
Temporal Effects in Laboratory Settings
The effects of this compound on cells have been observed over time in laboratory settings
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-((1H-pyrrolo[2,3-b]pyridin-1-yl)methyl)piperidin-1-yl)ethanone typically involves the following steps:
Formation of 1H-pyrrolo[2,3-b]pyridine: This can be achieved through the cyclization of appropriate precursors, such as pyrrole and 2,3-bipyridine derivatives.
Methylation: The pyrrolopyridine core is then methylated using reagents like methyl iodide or dimethyl sulfate.
Piperidine Attachment: The methylated pyrrolopyridine is reacted with piperidine in the presence of a suitable catalyst to form the final compound.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the compound can react with various nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Nucleophiles like amines, alcohols, or halides
Major Products Formed:
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols, amines
Substitution: Amides, esters, ethers
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the construction of complex molecules.
Biology: It has been studied for its potential biological activity, including its role as a ligand for various receptors.
Medicine: Research has explored its use as a therapeutic agent, particularly in the treatment of diseases such as cancer and inflammation.
Industry: The compound's versatility makes it valuable in the development of new materials and chemical processes.
Comparison with Similar Compounds
1H-pyrrolo[2,3-b]pyridine derivatives: These compounds share a similar core structure and exhibit comparable biological activities.
Piperidine derivatives: Compounds containing piperidine rings are structurally related and often have similar chemical properties.
Uniqueness: 1-(4-((1H-pyrrolo[2,3-b]pyridin-1-yl)methyl)piperidin-1-yl)ethanone stands out due to its specific substitution pattern and the presence of both pyrrolopyridine and piperidine moieties, which contribute to its unique chemical and biological properties.
This comprehensive overview highlights the significance of this compound in scientific research and its potential applications across various fields. Its unique structure and versatile reactivity make it a valuable compound for further exploration and development.
Properties
IUPAC Name |
1-[4-(pyrrolo[2,3-b]pyridin-1-ylmethyl)piperidin-1-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O/c1-12(19)17-8-4-13(5-9-17)11-18-10-6-14-3-2-7-16-15(14)18/h2-3,6-7,10,13H,4-5,8-9,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZKYYQUWGYKJRE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC(CC1)CN2C=CC3=C2N=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.